N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)
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Overview
Description
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) is a chemical compound known for its unique structure and properties. It contains two secondary amide groups and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications . This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) typically involves the reaction of hexane-1,6-diamine with 6-hydroxyhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl and amide groups facilitate these interactions, leading to changes in the structure and function of target molecules. This compound can modulate enzymatic activity, alter protein conformation, and participate in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide)
- N,N’-Hexane-1,6-diylbis(3-hydroxypropionamide)
- N,N’-Hexane-1,6-diylbis(4-hydroxybutanamide)
Uniqueness
N,N’-Hexane-1,6-diylbis(6-hydroxyhexanamide) is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
36011-12-8 |
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Molecular Formula |
C18H36N2O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-hydroxy-N-[6-(6-hydroxyhexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C18H36N2O4/c21-15-9-3-5-11-17(23)19-13-7-1-2-8-14-20-18(24)12-6-4-10-16-22/h21-22H,1-16H2,(H,19,23)(H,20,24) |
InChI Key |
VLSPLZWMDJVMRP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCCCCO)CCNC(=O)CCCCCO |
Origin of Product |
United States |
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